molecular formula C19H20F2N4O5 B10987420 Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Cat. No.: B10987420
M. Wt: 422.4 g/mol
InChI Key: ZGZXDHNPODFMJY-CWQZNGJJSA-N
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Description

Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound that features a unique imidazo[4,5-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic synthesis. The process may start with the preparation of the imidazo[4,5-C]pyridine core, followed by the introduction of the difluorophenyl group and subsequent functionalization to attach the butanedioate moiety. Common reagents used in these steps include various halogenating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (2S)-2-({[4-(2,3-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate may include other imidazo[4,5-C]pyridine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H20F2N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H20F2N4O5/c1-29-14(26)8-13(18(27)30-2)24-19(28)25-7-6-12-16(23-9-22-12)17(25)10-4-3-5-11(20)15(10)21/h3-5,9,13,17H,6-8H2,1-2H3,(H,22,23)(H,24,28)/t13-,17?/m0/s1

InChI Key

ZGZXDHNPODFMJY-CWQZNGJJSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)F)F)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)F)F)N=CN2

Origin of Product

United States

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